pladienolide B

Overview

Description

Synthesis Analysis

The synthesis of pladienolide B has been achieved through various enantioselective and convergent strategies. Key features of these syntheses include epoxide opening reactions, asymmetric reduction of β-keto esters, cross metathesis for side chain synthesis, Sharpless asymmetric epoxidation, ring-closing metathesis (RCM), Ireland-Claisen rearrangement, and Pd-catalyzed Stille coupling. These methodologies demonstrate the complexity and elegance of synthetic approaches tailored to construct the densely functionalized macrocyclic framework of this compound with precise stereocontrol (Ghosh & Anderson, 2012); (Praveen Kumar & Chandrasekhar, 2013).

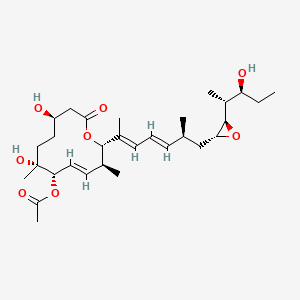

Molecular Structure Analysis

This compound features a 12-membered macrolide ring with an extended side chain that contains several stereogenic centers, highlighting its complex molecular architecture. The structure is characterized by a series of oxygenated functional groups and an epoxide, which are critical for its biological activity. The precise arrangement of these functional groups and the macrocyclic structure play a vital role in its interaction with the spliceosome complex (Kotake et al., 2007).

Chemical Reactions and Properties

This compound’s interactions with the splicing factor SF3b highlight its mechanism of action at a chemical level. The compound's binding to the SF3b complex disrupts the normal splicing of mRNA, leading to antitumor effects. This interaction underscores the importance of the macrocyclic and epoxide elements of this compound’s structure in exerting its biological function (Kotake et al., 2007).

Physical Properties Analysis

While specific details on the physical properties of this compound such as melting point, solubility, and optical rotation are not extensively documented in the available literature, its macrocyclic nature suggests it possesses characteristic features that facilitate its interaction with biological targets. The compound’s solubility and stability would be influenced by its macrocyclic structure and the presence of multiple functional groups.

Chemical Properties Analysis

This compound's chemical properties, including reactivity and stability, are defined by its macrocyclic structure and the presence of functional groups such as epoxides and esters. These groups are essential for its biological activity, providing the necessary interactions with the spliceosome machinery. The epoxide group, in particular, is a critical feature for its splicing inhibition capability, although modifications to this group can still retain activity, indicating a degree of flexibility in its interaction with biological targets (Effenberger et al., 2013).

Scientific Research Applications

Pladienolide B has several scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and tailoring reactions.

Medicine: This compound has shown potential as an anti-cancer agent by inhibiting the SF3B complex in the spliceosome, leading to cell cycle arrest and apoptosis in cancer cells

Industry: It is used in the production of novel pladienolide analogues with enhanced bioactivity.

Mechanism of Action

Pladienolide B exerts its effects by binding to the SF3B complex in the U2 small nuclear ribonucleoprotein in the human spliceosome . This binding inhibits the spliceosome’s ability to correctly assemble and process pre-mRNA, leading to the accumulation of unspliced mRNA and subsequent cell cycle arrest and apoptosis .

Future Directions

Pladienolide B has shown promise in preclinical studies for its anti-cancer properties. In vitro and in vivo blockade of SF3B1 activity with this compound drastically altered multiple glioblastoma pathophysiological processes . It also increased the sensitivity of cancer cells to cisplatin, making it a good candidate drug for improving the efficiency of cancer therapy .

Biochemical Analysis

Biochemical Properties

Pladienolide B plays a crucial role in biochemical reactions by targeting the spliceosome. It specifically interacts with spliceosome-associated proteins, such as splicing factor 3B subunit 1 (SF3B1) and SAP130. By binding to these proteins, this compound disrupts the proper assembly of the spliceosome, leading to the inhibition of pre-mRNA splicing. This interaction ultimately results in cell cycle arrest and apoptosis in certain cell types .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting pre-mRNA splicing, which affects gene expression and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the splicing of key regulatory genes. Additionally, it has been shown to impact cell signaling pathways, leading to altered cellular responses and reduced proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with spliceosome components. By binding to SF3B1 and SAP130, this compound prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cell cycle arrest. This compound also affects gene expression by altering the splicing of specific genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of splicing and persistent cell cycle arrest. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on splicing and induces apoptosis in cancer cells. At higher doses, this compound can cause toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. These dosage-dependent effects underscore the need for careful optimization of this compound dosages in therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to pre-mRNA splicing. It interacts with enzymes and cofactors involved in the splicing process, such as SF3B1 and SAP130. By inhibiting these enzymes, this compound disrupts the normal splicing of pre-mRNA, leading to altered metabolic flux and changes in metabolite levels. These effects on metabolic pathways contribute to the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound can accumulate in certain cellular compartments, where it exerts its inhibitory effects on the spliceosome. The transport and distribution of this compound are critical factors in determining its efficacy and specificity in different cell types .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with spliceosome components and subsequent inhibition of pre-mRNA splicing. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pladienolide B is synthesized through the polyketide synthase type I pathway, which is derived from the fatty acid synthase pathway . The synthesis begins with acyl transferase loading propionyl CoA onto the activated acyl carrier protein. The molecule is then extended ten times, each time by two carbon units, by iterative polyketide synthase . Post-polyketide synthase modifications include the addition of an acetyl group to carbon 7 by acetyl-transferase, and the addition of a hydroxyl group on carbon 6 by a P450 enzyme .

Industrial Production Methods

Industrial production of this compound involves the overexpression of the pathway-specific activator PldR in the domesticated lab strain Streptomyces platensis AS6200 . This leads to the accumulation and isolation of intermediate or shunt metabolites of this compound biosynthesis .

Chemical Reactions Analysis

Pladienolide B undergoes various chemical reactions, including:

Oxidation: The addition of a hydroxyl group on carbon 6 by a P450 enzyme.

Epoxidation: The addition of an epoxide group between carbons 18 and 19 by P450 II.

Common reagents used in these reactions include acetyl-transferase and P450 enzymes . Major products formed from these reactions include the hydroxylated and epoxidized forms of this compound .

Comparison with Similar Compounds

Pladienolide B is part of a family of bacterial polyketide natural products that impair the assembly of the spliceosome. Similar compounds include:

Spliceostatin A: Derived from Burkholderia species, it also targets the spliceosome but has a different structural framework.

Herboxidiene: Produced by Streptomyces chromofuscus, it shares a common pharmacophore with this compound but differs in its side chain modifications.

This compound is unique due to its specific binding to the SF3B complex and its potent anti-cancer activity .

properties

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

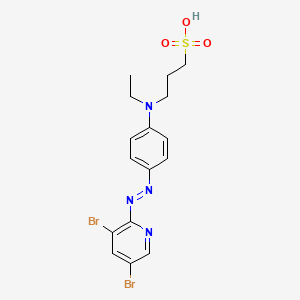

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

![6-(Iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1257497.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)

![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)